B612834 154362-03-5 CAS No. 154362-03-5

154362-03-5

カタログ番号: B612834
CAS番号: 154362-03-5
分子量: 4315.84
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound with the Chemical Abstracts Service number 154362-03-5 is known as (Gly21)-Amyloid beta-Protein (1-40) trifluoroacetate salt. This compound is a peptide consisting of 40 amino acids and is a variant of the amyloid beta-protein, which is associated with Alzheimer’s disease. The molecular formula of this compound is C193H293N53O58S, and it has a molecular weight of 4315.78 g/mol .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (Gly21)-Amyloid beta-Protein (1-40) trifluoroacetate salt involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Deprotection: The temporary protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods: In an industrial setting, the synthesis of this peptide can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The purification of the peptide is typically achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a dry powder .

Types of Reactions:

    Oxidation: The methionine residue in the peptide can undergo oxidation to form methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products Formed:

Chemistry:

  • Used as a reference standard in peptide synthesis and analytical chemistry.

Biology:

  • Studied for its role in the formation of amyloid plaques in Alzheimer’s disease.
  • Used in research to understand protein aggregation and misfolding.

Medicine:

  • Investigated as a potential therapeutic target for Alzheimer’s disease.
  • Used in the development of diagnostic assays for amyloid beta-protein detection.

Industry:

作用機序

The (Gly21)-Amyloid beta-Protein (1-40) exerts its effects by aggregating to form amyloid fibrils, which are implicated in the pathogenesis of Alzheimer’s disease. The aggregation process involves the formation of beta-sheet structures that stack together to form insoluble fibrils. These fibrils can disrupt cellular function and induce neurotoxicity. The molecular targets involved include neuronal cell membranes and various receptors that mediate cellular signaling pathways .

類似化合物との比較

  • (Gly21)-Amyloid beta-Protein (1-42)
  • (Gly21)-Amyloid beta-Protein (1-38)
  • (Gly21)-Amyloid beta-Protein (1-43)

Comparison:

The uniqueness of (Gly21)-Amyloid beta-Protein (1-40) lies in its specific length and aggregation properties, making it a crucial model for studying amyloid formation and its implications in Alzheimer’s disease.

特性

CAS番号

154362-03-5

分子量

4315.84

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。